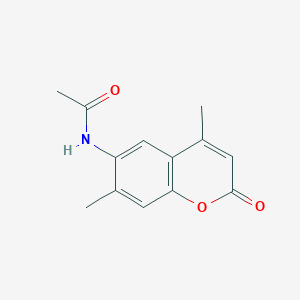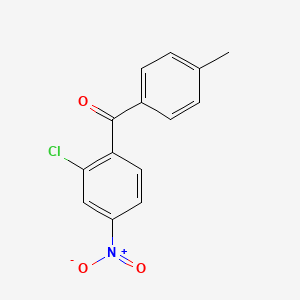
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and nitro group on one phenyl ring and a methyl group on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature
Substitution: Amine or thiol, sodium hydroxide (NaOH), reflux
Oxidation: KMnO4, water, heat
Major Products Formed
Reduction: (2-amino-4-nitrophenyl)-(4-methylphenyl)methanone
Substitution: (2-chloro-4-nitrophenyl)-(4-aminophenyl)methanone
Oxidation: (2-chloro-4-nitrophenyl)-(4-carboxyphenyl)methanone
Aplicaciones Científicas De Investigación
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-chloro-4-nitrophenyl)-(4-ethoxyphenyl)methanone
- (2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone
- (2-chloro-4-nitrophenyl)-(4-aminophenyl)methanone
Uniqueness
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone is unique due to the specific combination of functional groups on its aromatic rings. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSJSCLYNSRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
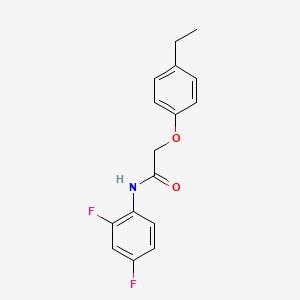
![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine](/img/structure/B5773725.png)
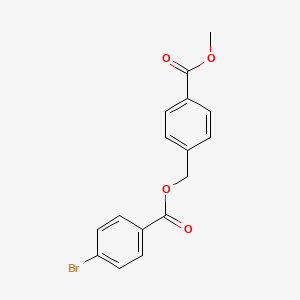
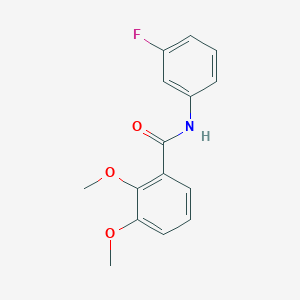
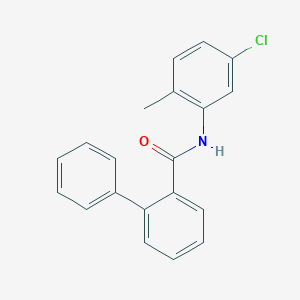
![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5773770.png)
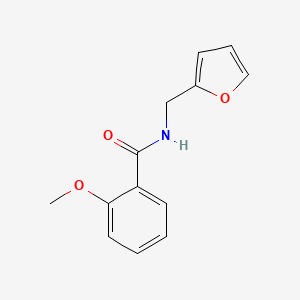
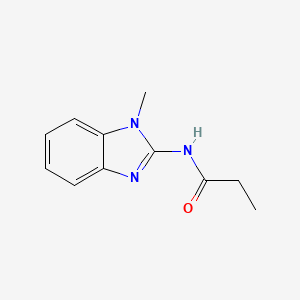
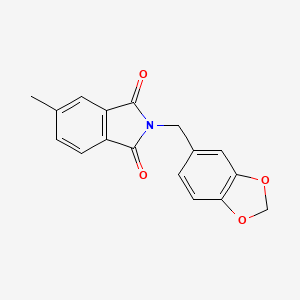
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
